molecular formula C12H18BrN B1518534 2-(3-Bromophenyl)-4-methylpentan-2-amine CAS No. 1157559-52-8

2-(3-Bromophenyl)-4-methylpentan-2-amine

Cat. No. B1518534
M. Wt: 256.18 g/mol
InChI Key: XBGDYHXTNOZGNS-UHFFFAOYSA-N
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Description

“2-(3-Bromophenyl)-4-methylpentan-2-amine” is an organic compound. It contains a bromophenyl group, which is a phenyl ring (a six-membered aromatic ring with alternating double and single bonds) with a bromine atom attached. This is connected to a 4-methylpentan-2-amine group, which is a five-carbon chain with a methyl group (CH3) attached to the second carbon and an amine group (NH2) attached to the fourth carbon .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bromophenyl group is likely to be planar due to the aromaticity of the phenyl ring. The 4-methylpentan-2-amine group is likely to have a more flexible, non-planar structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine atom, which is a good leaving group, and the amine group, which is a nucleophile and can participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the bromine atom might increase its molecular weight and density compared to non-brominated analogs.

Scientific Research Applications

Fluorescent and Colorimetric pH Probe Development

  • A study by Diana et al. (2020) discusses the synthesis of a fluorescent and colorimetric pH probe, which could be relevant for developing similar probes using "2-(3-Bromophenyl)-4-methylpentan-2-amine" for applications in monitoring pH changes in various environments, including biological systems. The probe exhibits high water solubility, stability, and selectivity, making it suitable for real-time intracellular pH imaging (Diana, Caruso, Tuzi, & Panunzi, 2020).

Organic Synthesis and Characterization

  • Research by Khalid et al. (2020) on the synthesis and characterization of unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives provides insights into methodologies that could be adapted for synthesizing derivatives of "2-(3-Bromophenyl)-4-methylpentan-2-amine". This includes using spectroscopic techniques for characterization and exploring photophysical properties through quantum chemical insights (Khalid et al., 2020).

CO2 Capture

  • A study by Nwaoha et al. (2019) on CO2 capture from water-gas shift process plants using novel amine solvent blends might inform research into using "2-(3-Bromophenyl)-4-methylpentan-2-amine" in similar CO2 capture applications. The study showcases the potential of certain amine blends for efficient and cost-effective CO2 capture (Nwaoha, Tontiwachwuthikul, & Benamor, 2019).

Safety And Hazards

Like many organic compounds, this compound could pose safety hazards. It might cause skin and eye irritation, and inhalation or ingestion could be harmful. Proper safety measures should be taken when handling this compound .

Future Directions

The future research directions for this compound could include studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action if it’s intended to be a drug .

properties

IUPAC Name

2-(3-bromophenyl)-4-methylpentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN/c1-9(2)8-12(3,14)10-5-4-6-11(13)7-10/h4-7,9H,8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGDYHXTNOZGNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C1=CC(=CC=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)-4-methylpentan-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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